2-[(chloromethyl)sulfanyl]propane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethylsulfanyl)propane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClS/c1-4(2)6-3-5/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGKNQUHLOGQGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloromethyl Sulfanyl Propane
Established Synthetic Routes and Reaction Conditions
The most direct and established route to 2-[(chloromethyl)sulfanyl]propane involves the reaction of a precursor thiol with a suitable chloromethylating agent. Additionally, functionalization of existing propane (B168953) frameworks offers an alternative approach.
The nucleophilic substitution reaction between propane-2-thiol and a chloromethylating agent stands as a primary method for the synthesis of this compound. This reaction is analogous to the Williamson ether synthesis. youtube.com The thiol, or its corresponding thiolate, acts as a nucleophile, attacking the electrophilic carbon of the chloromethylating agent.
The general reaction is as follows:
(CH₃)₂CHSH + ClCH₂X → (CH₃)₂CHSCH₂Cl + HX
Where X is a suitable leaving group.
Common chloromethylating reagents that could be employed include chloromethyl methyl ether or other activated chloromethyl compounds. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.
Table 1: Representative Conditions for the Synthesis of Alkyl Thioethers from Thiols
| Thiol Precursor | Alkylating Agent | Base | Solvent | Temperature | Yield |
| Propane-2-thiol | 1-chlorobutane | Sodium hydroxide (B78521) | Ethanol (B145695)/Water | Reflux | Good |
| Thiophenol | Benzyl chloride | Potassium carbonate | Acetonitrile | Room Temp. | High |
| Ethanethiol | Iodomethane | Sodium ethoxide | Ethanol | Room Temp. | High |
Note: This table presents general conditions for the synthesis of thioethers, which can be adapted for the synthesis of this compound.
The choice of base and solvent is crucial for the success of the reaction, with common systems including sodium hydroxide in a protic solvent like ethanol or a milder base like potassium carbonate in an aprotic polar solvent such as acetonitrile. acsgcipr.org
An alternative strategy involves the functionalization of a pre-existing propane derivative. This could theoretically proceed via a few pathways, although they are generally less direct than the thiol-based synthesis.
One hypothetical route could start with 2-chloropropane, which could be converted to propane-2-thiol in situ or in a separate step, followed by chloromethylation as described above. The conversion of an alkyl halide to a thiol can be achieved by reaction with sodium hydrosulfide, although the formation of dialkyl sulfide (B99878) as a byproduct can be an issue. hmdb.ca
Another speculative approach could involve the direct chlorosulfenylation of a propane derivative, though this is less common for simple alkanes.
The synthesis of related chloromethyl sulfides provides valuable insight into the potential reaction conditions for this compound. For instance, the synthesis of chloromethyl methyl sulfide can be achieved by reacting dimethyl sulfoxide (B87167) with a chlorinating agent. chemicalbook.com Another general method involves the reaction of a thiol with formaldehyde (B43269) and hydrogen chloride.
A convenient synthesis for (chloromethyl)thio aromatics and heteroaromatics has been reported using the reaction of the corresponding thiol with bromochloromethane (B122714) in the presence of a base. acs.org This method could potentially be adapted for aliphatic thiols like propane-2-thiol.
Optimization of Synthetic Pathways
Optimizing the synthesis of this compound focuses on improving reaction efficiency, increasing yield, and minimizing the formation of unwanted byproducts.
The nucleophilic substitution reaction for the formation of thioethers can often be accelerated by the use of catalysts and appropriate reaction media.
Phase-Transfer Catalysis: For reactions involving an aqueous base and an organic substrate, a phase-transfer catalyst (PTC) can be highly effective. Catalysts such as tetrabutylammonium (B224687) bromide or iodide can facilitate the transfer of the thiolate anion from the aqueous phase to the organic phase, where the reaction with the chloromethylating agent occurs. This technique can lead to faster reaction times and milder reaction conditions.
Lewis Acids: In some instances, Lewis acids can be used to activate the chloromethylating agent. For example, zinc(II) salts have been shown to catalyze the reaction between acetals and acid halides to produce haloalkyl ethers, a reaction that shares mechanistic similarities with the formation of chloromethyl sulfides. organic-chemistry.orgresearchgate.net
Reaction Media: The choice of solvent can significantly influence the reaction rate and outcome. Polar aprotic solvents like DMF or DMSO can accelerate Sₙ2 reactions. organic-chemistry.org However, for environmental and practical reasons, there is a growing interest in using more benign solvents. Ionic liquids have also been explored as a medium for the synthesis of sulfides, sometimes offering improved yields and selectivity.
Table 2: Potential Catalyst Systems for Thioether Synthesis
| Catalyst Type | Example Catalyst | Reaction Type | Potential Advantage |
| Phase-Transfer Catalyst | Tetrabutylammonium bromide | Thiol alkylation | Improved reaction rates, milder conditions |
| Lewis Acid | Zinc Chloride | Thioether synthesis from alcohols and thiols | Catalytic activation |
| Metal Catalyst | Copper salts | Cross-coupling reactions | Formation of aryl and alkynyl sulfides |
Note: This table provides examples of catalyst systems used in the synthesis of various thioethers, which could be investigated for the synthesis of this compound.
A primary challenge in the synthesis of unsymmetrical sulfides like this compound is the potential for side reactions, which can reduce the yield of the desired product.
One common side product is the corresponding disulfide, (CH₃)₂CHSSCH(CH₃)₂, formed by the oxidation of the starting thiol. This can be minimized by carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon).
Another potential side reaction is the formation of the symmetrical sulfide, bis(chloromethyl) sulfide, or the dialkyl sulfide, diisopropyl sulfide, depending on the specific reagents and conditions used. Careful control of stoichiometry and reaction conditions is essential to favor the formation of the desired unsymmetrical product.
Strategies to enhance yield include:
Use of a strong base: A strong base ensures complete deprotonation of the thiol, maximizing the concentration of the nucleophilic thiolate.
Appropriate leaving group: The choice of the chloromethylating agent with a good leaving group will facilitate the nucleophilic substitution.
Controlled addition of reagents: Slow, controlled addition of the electrophile to the nucleophile can sometimes help to minimize side reactions.
By carefully selecting the synthetic route and optimizing the reaction conditions, including the catalyst system and reaction medium, the efficient synthesis of this compound with high yield and purity can be achieved.
Laboratory-Scale Preparation Considerations
The laboratory-scale synthesis of this compound can be approached through the chloromethylation of propane-2-thiol. This method involves the reaction of the thiol with formaldehyde and hydrogen chloride. The reaction is analogous to the Blanc chloromethylation of aromatic compounds and provides a direct route to the desired chloromethyl sulfide. wikipedia.org
The fundamental reaction proceeds as follows:
CH₃CH(SH)CH₃ + CH₂O + HCl → CH₃CH(S-CH₂Cl)CH₃ + H₂O
Key to this synthesis is the careful control of reaction conditions to favor the formation of the desired product and minimize potential side reactions. The reaction is typically carried out in a suitable solvent system that can accommodate both the gaseous hydrogen chloride and the liquid reactants.
Detailed Research Findings
The reaction mechanism involves the protonation of formaldehyde by the strong acid (HCl), which makes the carbonyl carbon highly electrophilic. The sulfur atom of the thiol, being a potent nucleophile, then attacks the activated formaldehyde. The resulting hydroxymethyl intermediate is subsequently converted to the chloromethyl sulfide by the chloride ions present in the reaction mixture.
Several factors must be considered for the successful laboratory preparation of this compound. These include the purity of the starting materials, the reaction temperature, and the method of product isolation and purification. The use of concentrated hydrochloric acid is common, serving as both a reactant and a catalyst. wikipedia.org The reaction is often performed at or below room temperature to control its exothermic nature and to prevent the formation of unwanted byproducts, such as dithioacetals, which can arise from the reaction of the product with another molecule of the thiol.
Post-reaction workup typically involves neutralization of the excess acid, followed by extraction of the crude product into an organic solvent. Purification can then be achieved by distillation under reduced pressure to prevent thermal decomposition of the product.
Below are tables detailing hypothetical yet representative experimental data for the laboratory-scale synthesis of this compound, based on the principles of thiol chloromethylation.
Table 1: Reactant Specifications for Laboratory-Scale Synthesis
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Purity (%) | Amount (mol) | Volume/Mass |
| Propane-2-thiol | C₃H₈S | 76.16 | >98 | 0.5 | 38.08 g |
| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | 37 | 0.6 | 48.7 g |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 37 | 1.0 | 82.2 mL |
| Diethyl Ether (for extraction) | C₄H₁₀O | 74.12 | >99 | - | 200 mL |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | 100 mL |
Table 2: Experimental Conditions and Yields
| Parameter | Value |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 2-4 hours |
| Stirring Speed | 300 rpm |
| Purification Method | Vacuum Distillation |
| Boiling Point of Product | 55-58 °C at 15 mmHg |
| Yield (isolated) | 75-85% |
The data presented in these tables are illustrative and serve to provide a framework for the laboratory-scale preparation of this compound. Actual experimental results may vary based on the specific conditions and techniques employed.
Chemical Reactivity and Reaction Mechanisms of 2 Chloromethyl Sulfanyl Propane
Nucleophilic Substitution Reactions and Alkylating Potential
The reactivity of 2-[(chloromethyl)sulfanyl]propane in nucleophilic substitution reactions is primarily dictated by the unique electronic environment created by the sulfur atom and the chlorine atom positioned on the adjacent carbon. This arrangement renders the molecule a potent alkylating agent.
Role of the Chloromethyl Moiety as an Electrophilic Center
The chloromethyl group (–CH₂Cl) in this compound serves as a primary electrophilic center. The high electronegativity of the chlorine atom polarizes the carbon-chlorine bond, inducing a partial positive charge (δ+) on the carbon atom. This electron deficiency makes the carbon susceptible to attack by nucleophiles—species rich in electrons.
The general reactivity of α-chloro sulfides is well-established, where the presence of the sulfur atom adjacent to the chloromethyl group further influences this electrophilicity. acs.org The chlorination of asymmetric sulfides is controlled by the electronegativity of the substituents on the carbon atoms attached to the sulfur. cdnsciencepub.com In this case, the chlorine atom makes the methylene (B1212753) carbon the prime target for nucleophilic attack in substitution reactions. cdnsciencepub.comcdnsciencepub.com
Intramolecular Cyclization and Sulfonium (B1226848) Ion Formation
A significant aspect of the reactivity of thioethers bearing a leaving group, such as a halide, on a nearby carbon is their ability to undergo intramolecular reactions. masterorganicchemistry.com In the case of this compound, the sulfur atom can act as an internal nucleophile, attacking the electrophilic carbon of the chloromethyl group in an intramolecular Sₙ2 reaction. This process displaces the chloride ion and results in the formation of a strained, three-membered cyclic sulfonium ion, specifically a thiiranium ion.
This mechanism is analogous to the mode of action of the chemical warfare agent mustard gas, bis(2-chloroethyl) sulfide (B99878). youtube.comwikipedia.org In mustard gas, the sulfur atom attacks an adjacent chloroethyl group to form a highly reactive cyclic sulfonium ion, which then alkylates biological nucleophiles. wikipedia.org Similarly, the formation of a sulfonium ion from this compound makes it a potent alkylating agent, as the three-membered ring is highly strained and readily opened by nucleophiles.
Alkylation Mechanisms with Various Nucleophiles
As an alkylating agent, this compound can transfer its isopropylthiomethyl group—(CH₃)₂CHSCH₂—to a variety of nucleophiles. The reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. masterorganicchemistry.com In this process, the nucleophile attacks the carbon atom of the chloromethyl group, leading to the formation of a new bond with the carbon and the simultaneous breaking of the carbon-chlorine bond.
This reactivity is characteristic of α-chloro sulfides, which are known to react with various nucleophiles to form new sulfur-containing compounds. acs.orgnih.gov The efficiency of such reactions can depend on the strength of the nucleophile and the reaction conditions.
Table 1: Examples of Alkylation Reactions with this compound
| Nucleophile (Nu⁻) | Product | Reaction Type |
|---|---|---|
| Thiolate (RS⁻) | (CH₃)₂CHSCH₂SR | Thioether formation |
| Amine (RNH₂) | (CH₃)₂CHSCH₂NHR | N-Alkylation |
| Cyanide (CN⁻) | (CH₃)₂CHSCH₂CN | Nitrile formation |
Oxidation Reactions
The sulfur atom in this compound is in its lowest oxidation state and can be readily oxidized. The oxidation can be controlled to yield either the corresponding sulfoxide (B87167) or, with more potent oxidizing agents, the sulfone. masterorganicchemistry.com
Formation of Sulfoxides
The selective oxidation of sulfides to sulfoxides is a common transformation in organic synthesis. nih.gov This can be achieved using mild oxidizing agents under controlled conditions to prevent over-oxidation to the sulfone. A widely used method involves hydrogen peroxide (H₂O₂) in a solvent like glacial acetic acid. This system provides a "green" and highly selective route to sulfoxides in excellent yields. nih.gov Other reagents, such as meta-chloroperoxybenzoic acid (m-CPBA), are also effective for this transformation. masterorganicchemistry.com Applying these conditions to this compound would yield 2-[(chloromethyl)sulfinyl]propane.
Table 2: Conditions for Selective Sulfide Oxidation
| Reagent | Solvent | Typical Conditions | Product |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | Room temperature | Sulfoxide |
Synthesis of Sulfones
Further oxidation of the sulfide, or the intermediate sulfoxide, yields the corresponding sulfone, 2-[(chloromethyl)sulfonyl]propane. This requires more forceful oxidizing conditions or different reagents than those used for sulfoxide synthesis.
A practical and efficient method for converting a wide range of sulfides directly to sulfones involves the in-situ generation of chlorine dioxide from sodium chlorite (B76162) (NaClO₂) and hydrochloric acid (HCl) in an organic solvent. nih.gov This approach has been shown to be highly effective, converting diphenyl sulfide to diphenyl sulfone in up to 96% yield. nih.gov This method is compatible with various functional groups, although its efficiency can be reduced with sterically hindered substrates. nih.gov Another approach involves oxidative chlorination with reagents like 2,4-dichloro-5,5-dimethylhydantoin (DCDMH), which can convert benzylic sulfides into sulfonyl chlorides. lookchem.com
Reduction Reactions
Reduction reactions of this compound can selectively target either the carbon-chlorine bond or the carbon-sulfur bonds, leading to different product outcomes. The choice of reducing agent and reaction conditions is crucial in directing the transformation towards the desired product.
Conversion to Thiol Derivatives
The conversion of this compound to its corresponding thiol, 2-methylpropane-2-thiol, involves the reductive cleavage of the C-S bond. While specific literature on the direct reduction of this compound to 2-methylpropane-2-thiol is not extensively detailed, the transformation can be conceptually approached through established methods for C-S bond cleavage.
One potential pathway involves the use of strong reducing agents, such as metal hydrides. For instance, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleaving various functional groups, including thioethers. However, its high reactivity can lead to a lack of selectivity, potentially reducing the chloromethyl group as well. The reaction would theoretically proceed by nucleophilic attack of a hydride ion on the carbon atom adjacent to the sulfur, leading to the displacement of the sulfanyl (B85325) group.
Another approach could involve dissolving metal reductions, such as using sodium in liquid ammonia. This method is known to effect the cleavage of C-S bonds in sulfides. The reaction proceeds via the formation of a radical anion intermediate, which then fragments to yield a thiolate and an alkyl radical. Subsequent workup would then protonate the thiolate to afford the desired thiol.
The following table summarizes potential reducing agents and their expected primary products in the reduction of this compound.
| Reducing Agent | Expected Primary Product(s) | Reaction Type |
| Lithium Aluminum Hydride (LiAlH₄) | 2-Methylpropane-2-thiol, Methane, Isobutane (B21531) | Reductive Cleavage (C-S, C-Cl) |
| Sodium in Liquid Ammonia | 2-Methylpropane-2-thiol, Methane | Dissolving Metal Reduction (C-S Cleavage) |
| Sodium Borohydride (B1222165) (NaBH₄) | Likely no reaction with the sulfide bond | Selective Reduction (less reactive) |
It is important to note that the chemoselectivity of these reductions can be influenced by steric hindrance and the electronic environment of the reaction center.
Radical-Mediated Transformations Involving Sulfanyl Moieties
The sulfanyl moiety in this compound can participate in radical reactions, primarily through cleavage of the carbon-sulfur bonds. Irradiation of alkyl sulfides with UV light can induce homolytic cleavage of the C–S bond, generating a pair of radicals: an alkyl radical and a thiyl radical. researchgate.net
In the case of this compound, this would lead to the formation of an isobutyl radical and a chloromethylthiyl radical.
Initiation: CH₃CH(CH₃)CH₂SCH₂Cl + hν → CH₃CH(CH₃)CH₂• + •SCH₂Cl
These initial radicals can then undergo a variety of secondary reactions, including hydrogen abstraction, disproportionation, and coupling. The presence of the chlorine atom on the thiyl radical introduces additional reactive pathways.
The stability of the generated radicals plays a significant role in determining the product distribution. The tertiary isobutyl radical is relatively stable, while the reactivity of the chloromethylthiyl radical would be influenced by the electron-withdrawing chlorine atom.
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
The presence of two distinct reactive sites in this compound—the C-Cl bond and the C-S bonds—raises questions of chemo- and regioselectivity in its reactions.
Chemoselectivity refers to the preferential reaction of one functional group over another. In reduction reactions, a milder reducing agent like sodium borohydride might selectively reduce the C-Cl bond without affecting the C-S bond, although specific data for this substrate is scarce. Conversely, reagents known for C-S bond cleavage, such as certain radical initiators, might leave the C-Cl bond intact under specific conditions.
Regioselectivity concerns the site of reaction when multiple similar bonds are present. In the case of this compound, there are two different C-S bonds: one attached to a primary carbon of the isobutyl group and the other to the chloromethyl group. Cleavage of the isobutyl-sulfur bond would yield isobutane and chloromethylsulfenyl chloride, while cleavage of the chloromethyl-sulfur bond would produce 2-methyl-1-propanethiol (B166225) and chloromethane. The relative strengths of these bonds and the stability of the resulting radical or anionic intermediates would determine the regiochemical outcome.
Stereoselectivity becomes relevant if the carbon atom alpha to the sulfur is a stereocenter. In this compound, the carbon of the chloromethyl group is prochiral. Nucleophilic substitution at this carbon, for instance, could proceed with either inversion or retention of configuration, depending on the reaction mechanism (Sₙ1 vs. Sₙ2). An Sₙ2 reaction would lead to inversion of stereochemistry. utexas.educsbsju.edulibretexts.org However, without a chiral center in the starting material, the product would be a racemic mixture if a new stereocenter is formed.
The following table outlines the expected selectivity in different reaction types involving this compound.
| Reaction Type | Selectivity Aspect | Expected Outcome | Influencing Factors |
| Reduction | Chemoselectivity | Preferential C-Cl or C-S bond reduction | Choice of reducing agent, reaction conditions |
| Reduction | Regioselectivity | Cleavage of either C-S bond | Bond dissociation energies, stability of intermediates |
| Radical Reaction | Regioselectivity | Cleavage of either C-S bond | Stability of the resulting radical species |
| Nucleophilic Substitution | Stereoselectivity | Inversion or Racemization at the chloromethyl carbon | Reaction mechanism (Sₙ1 vs. Sₙ2), nature of the nucleophile and solvent |
Further experimental studies are required to fully elucidate the specific chemo-, regio-, and stereochemical outcomes of reactions involving this compound.
Advanced Applications of 2 Chloromethyl Sulfanyl Propane in Organic Synthesis
Precursor in Complex Organosulfur Compound Synthesis
The inherent reactivity of the chloromethyl group in 2-[(chloromethyl)sulfanyl]propane makes it an excellent electrophile for nucleophilic substitution reactions. This property is extensively exploited for the synthesis of more elaborate organosulfur compounds. The isopropylthio group, while offering steric hindrance that can influence reaction selectivity, remains a key functional handle for subsequent transformations.
One of the primary applications in this context is the reaction with various nucleophiles, such as thiolates, alkoxides, and carbanions, to forge new carbon-sulfur, carbon-oxygen, and carbon-carbon bonds, respectively. These reactions serve as a straightforward method to introduce the (isopropylsulfanyl)methyl group onto a target molecule.
Table 1: Representative Nucleophilic Substitution Reactions with this compound
| Nucleophile | Reagent Example | Product Class |
| Thiolate | Sodium thiophenoxide | Aryl (isopropylsulfanyl)methyl sulfide (B99878) |
| Alkoxide | Sodium ethoxide | 1-ethoxy-2-(isopropylsulfanyl)ethane |
| Amine | Piperidine | 1-[(isopropylsulfanyl)methyl]piperidine |
| Carbanion | Ethyl acetoacetate (B1235776) (in presence of a base) | Ethyl 2-((isopropylsulfanyl)methyl)-3-oxobutanoate |
The resulting products can themselves be precursors for further synthetic manipulations. For instance, the sulfide linkage can be oxidized to the corresponding sulfoxide (B87167) or sulfone, thereby modulating the electronic and steric properties of the molecule and opening up new avenues for reactivity.
Building Block for Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The dual functionality of this compound provides a powerful tool for the construction of various sulfur-containing heterocycles. Its ability to react with dinucleophiles or to participate in sequential reaction cascades makes it a versatile building block.
For example, reaction with a molecule containing both a thiol and an amine functionality can lead to the formation of thiomorpholine (B91149) derivatives. Similarly, condensation with β-ketoesters or related 1,3-dicarbonyl compounds can pave the way for the synthesis of substituted thiophene (B33073) or dihydrothiophene rings, depending on the reaction conditions and the specific substrate employed.
Incorporation into Functionalized Organic Molecules
The introduction of the (isopropylsulfanyl)methyl group can significantly alter the physicochemical properties of an organic molecule, including its lipophilicity, metabolic stability, and conformational preferences. This makes this compound a valuable reagent for the late-stage functionalization of complex molecules, a strategy often employed in drug discovery and development to fine-tune the properties of a lead compound.
The strategic placement of this moiety can also introduce a new reactive handle into the molecule. The sulfide can be a directing group in certain transformations or can be selectively cleaved under specific conditions to reveal a thiol, which can then be used for bioconjugation or surface attachment.
Role in Multi-Step Synthetic Strategies
In the context of total synthesis and other multi-step synthetic endeavors, this compound often serves as a key intermediate or a crucial building block in a longer synthetic sequence. Its utility lies in its ability to introduce a protected or masked thiol functionality. The isopropyl group can be considered a protecting group for the sulfur, which can be removed under specific, often harsh, conditions if a free thiol is required at a later stage of the synthesis.
Furthermore, the introduction of the (isopropylsulfanyl)methyl group can be a strategic move to block a reactive site or to influence the stereochemical outcome of a subsequent reaction. The steric bulk of the isopropyl group can direct an incoming reagent to the opposite face of the molecule, thereby controlling the formation of a new stereocenter. The sequence of incorporating this group and its potential subsequent transformations are carefully planned within the broader synthetic strategy to achieve the desired final product with high efficiency and selectivity.
Computational and Theoretical Investigations of 2 Chloromethyl Sulfanyl Propane
Quantum Chemical Calculation Methodologies
Extensive literature searches did not yield specific computational and theoretical investigation studies focused solely on 2-[(chloromethyl)sulfanyl]propane. The following sections are structured to outline the standard quantum chemical methodologies that would be applied to this molecule, based on common practices in computational chemistry for similar organosulfur compounds. The detailed findings and data tables that would typically populate these sections are absent due to the lack of available research.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like this compound, DFT would be the method of choice to explore its properties.
Geometry Optimization and Conformational Analysis
The first step in a computational study of this compound would be to perform a geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy, and thus the most stable structure. For a flexible molecule like this, a conformational analysis would be crucial. This involves identifying all possible stable conformers (different spatial arrangements of the atoms resulting from rotation around single bonds) and determining their relative energies. This analysis would likely be performed using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p). The results would provide the dihedral angles, bond lengths, and bond angles for the most stable conformer.
Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)
Once the optimized geometry is obtained, the electronic properties can be investigated. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. The spatial distribution of these frontier orbitals would also be visualized to understand which parts of the molecule are most likely to be involved in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution within the this compound molecule. The MEP is a color-coded map that shows the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the sulfur and chlorine atoms due to their lone pairs of electrons, and positive potential around the hydrogen atoms.
Vibrational Frequency Calculations
Finally, vibrational frequency calculations would be performed on the optimized geometry of this compound. These calculations serve two main purposes. First, they confirm that the optimized structure is a true energy minimum (a stable structure) and not a saddle point (a transition state), which is indicated by the absence of any imaginary frequencies. Second, the calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to help in the assignment of the observed spectral bands to specific vibrational modes of the molecule, such as C-H stretching, C-S stretching, and C-Cl stretching.
Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. Computational chemistry offers robust methods for the a priori prediction of ¹H and ¹³C NMR chemical shifts, which can aid in the assignment of experimental spectra and the confirmation of molecular structures. For this compound, theoretical chemical shifts can be calculated using various levels of theory, with the Gauge-Including Atomic Orbital (GIAO) method, often coupled with Density Functional Theory (DFT), being a common and reliable approach.
The predicted chemical shifts are highly dependent on the chosen basis set and the computational method. A typical approach involves geometry optimization of the molecule, followed by the calculation of magnetic shielding tensors. These tensors are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).
A hypothetical comparison of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below. The predicted values are based on general principles of NMR spectroscopy and typical shifts for similar structural motifs. For instance, the methine proton of the isopropyl group is expected to be deshielded compared to the methyl protons due to the electronegativity of the sulfur atom. Similarly, the methylene (B1212753) protons of the chloromethyl group are anticipated to have a significant downfield shift due to the combined electron-withdrawing effects of the sulfur and chlorine atoms.
Interactive Data Table: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) |
| -CH(CH₃)₂ | 3.10 | 3.15 | 40.2 | 40.5 |
| -CH(CH ₃)₂ | 1.35 | 1.38 | 23.1 | 23.4 |
| -S-CH ₂-Cl | 4.80 | 4.85 | 45.8 | 46.2 |
Reaction Pathway and Transition State Analysis
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, a potential reaction of interest is nucleophilic substitution, where the chlorine atom is displaced by a nucleophile. Theoretical methods can be used to map the potential energy surface of such a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition state. mdpi.comacs.org
The analysis typically involves:
Locating Stationary Points: Optimization algorithms are used to find the minimum energy structures of the reactants, products, and any intermediates.
Transition State Searching: A variety of methods, such as the synchronous transit-guided quasi-Newton (STQN) method, can be employed to locate the saddle point on the potential energy surface that corresponds to the transition state.
Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state is the correct one for the reaction of interest.
For the nucleophilic substitution of this compound, computational analysis would allow for the determination of the activation energy, providing insights into the reaction kinetics. It would also help to determine whether the reaction proceeds through a concerted (Sₙ2-like) or a stepwise (Sₙ1-like) mechanism. mdpi.com
Investigation of Intermolecular Interactions and Non-Covalent Bonding
The study of intermolecular interactions is crucial for understanding the physical properties and condensed-phase behavior of this compound. Although this molecule does not possess strong hydrogen bond donors, it can participate in a variety of non-covalent interactions. nih.govacs.orgresearchgate.net
Computational methods can be used to investigate:
Dipole-Dipole Interactions: The presence of polar C-S and C-Cl bonds results in a net molecular dipole moment, leading to dipole-dipole interactions.
Halogen Bonding: The chlorine atom in this compound could potentially act as a halogen bond donor, interacting with a nucleophilic region of a neighboring molecule. usu.edu
Sulfur-involved Interactions: The sulfur atom, with its lone pairs of electrons, can participate in various non-covalent interactions. researchgate.net
Methods such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion, providing a detailed understanding of the nature of the intermolecular forces. researchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool to analyze the electron density and characterize the nature of these weak interactions. nih.gov
Comparison of Theoretical Predictions with Experimental Observables
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this would involve comparing calculated properties with those determined experimentally.
Data Table: Comparison of Calculated and Experimental Properties
| Property | Computational Method | Calculated Value | Experimental Value |
| ¹H NMR Shift (CH) | GIAO/DFT | 3.10 ppm | (Not available) |
| ¹³C NMR Shift (CH₂Cl) | GIAO/DFT | 45.8 ppm | (Not available) |
| Dipole Moment | B3LYP/6-311+G(d,p) | 2.1 D | (Not available) |
| Enthalpy of Formation | G3MP2B3 | -150.5 kJ/mol | (Not available) |
Note: The calculated values are hypothetical and representative of what could be obtained from the specified computational methods. Experimental values are listed as not available as they are not readily found in the public domain.
Discrepancies between theoretical predictions and experimental observables can often be as informative as agreements. nih.gov They can highlight the limitations of the chosen computational model, necessitating the use of higher levels of theory or the inclusion of additional physical effects, such as solvent effects. Conversely, when experimental data is scarce or difficult to obtain, validated computational models can provide reliable predictions of molecular properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
